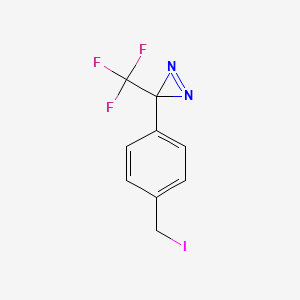

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains an iodomethyl group, a trifluoromethyl group, and a diazirine ring, making it a valuable tool in various scientific research applications, particularly in the field of photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(iodomethyl)benzaldehyde.

Formation of Diazirine Ring: The key step involves the formation of the diazirine ring. This is usually achieved through the reaction of the aldehyde with trifluoromethyl diazomethane under specific conditions.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the reactive nature of diazirines.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:

Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate.

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Photolysis: UV light is the primary reagent for inducing photolysis.

Substitution Reactions: Common nucleophiles such as amines or thiols can react with the iodomethyl group under mild conditions.

Major Products

Photolysis: The major product is a carbene intermediate that can insert into various chemical bonds.

Substitution Reactions: The products depend on the nucleophile used, resulting in substituted derivatives of the original compound.

Scientific Research Applications

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its ability to form reactive intermediates upon photolysis. Some applications include:

Photoaffinity Labeling: Used to study protein-ligand interactions by covalently attaching to target proteins upon activation by UV light.

Chemical Biology: Employed in the identification of binding sites and interaction partners of biomolecules.

Medicinal Chemistry: Utilized in the design of photoactivatable drugs for targeted therapy.

Material Science: Applied in the development of photoresponsive materials.

Mechanism of Action

The primary mechanism of action involves the generation of a carbene intermediate upon UV-induced photolysis of the diazirine ring. This highly reactive carbene can insert into various chemical bonds, forming covalent attachments with nearby molecules. The iodomethyl group can also undergo nucleophilic substitution, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a bromomethyl group instead of an iodomethyl group.

3-(4-(Chloromethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a chloromethyl group instead of an iodomethyl group.

Uniqueness

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of the iodomethyl group, which offers distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable tool in synthetic chemistry and photoaffinity labeling studies.

Biological Activity

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound known for its potential applications in biochemistry, particularly in photoaffinity labeling. This compound's unique structure, featuring both trifluoromethyl and iodomethyl groups, enhances its reactivity and stability, making it a valuable tool for studying protein interactions and dynamics. This article reviews the biological activity of this compound, focusing on its mechanisms, stability, and applications in biological research.

- Chemical Formula : C₉H₆F₃IN

- CAS Number : 95758-92-2

- Molecular Weight : 307.05 g/mol

Diazirines are known for generating reactive carbenes upon photolysis, which can covalently bond with nearby biomolecules, such as proteins. The trifluoromethyl group stabilizes the carbene intermediate, promoting efficient covalent attachment to target proteins. This property is crucial for photoaffinity labeling techniques used to identify protein interactions in complex biological systems.

Stability Studies

Research indicates that the stability of this compound is influenced by environmental conditions such as light exposure and solvent type. For example, studies have shown that diazirines retain their integrity in dark conditions but undergo photodecomposition when exposed to UV light.

Stability Under Light Exposure

| Exposure Type | Days | % Unreacted Diazirine |

|---|---|---|

| Ambient Light | 0 | 100 |

| 14 | 58.1 | |

| 31 | 26.8 | |

| Incandescent Light | 0 | 100 |

| 15 | 22.5 |

This data illustrates that prolonged exposure to light significantly decreases the amount of unreacted diazirine, emphasizing the need for careful handling during experiments involving light activation .

Photoaffinity Labeling

One of the primary applications of this compound is in photoaffinity labeling, where it is used to tag proteins in living cells or tissues. Upon irradiation with UV light, the diazirine generates a carbene that can react with nucleophilic sites on proteins, allowing researchers to map protein interactions and study cellular processes.

Case Studies

- Protein Targeting : In a study examining the binding affinities of various diazirines, including this compound, it was found that the presence of electron-withdrawing groups (like trifluoromethyl) enhances the formation of reactive carbenes compared to other substituents .

- Drug Development : The compound has been utilized in developing new drugs targeting specific proteins involved in diseases like cancer. Its ability to form stable covalent bonds with proteins allows for precise control over drug delivery mechanisms .

Properties

IUPAC Name |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZFAVYPSDBXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.